molecular formula C48H82O19 B12504315 2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol

2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol

Cat. No.: B12504315
M. Wt: 963.2 g/mol
InChI Key: KYVIPFHNYCKOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogroside III is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This compound is part of a family of mogrosides, which are known for their intense sweetness and various health benefits. Mogroside III, in particular, has been studied for its potential antioxidant, anti-inflammatory, and anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mogroside III is complex due to its intricate structure, which includes multiple glycosylated sugar moieties linked to a mogrol backbone. One common method involves the biotransformation of mogroside V using enzymes such as β-glucosidase. This enzyme catalyzes the hydrolysis of mogroside V to produce mogroside III .

Industrial Production Methods

Industrial production of mogroside III typically involves the extraction and purification from monk fruit. The fruit is harvested, dried, and then subjected to water or ethanol extraction. The extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate mogroside III .

Chemical Reactions Analysis

Types of Reactions

Mogroside III undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products Formed

The primary product of hydrolysis is mogroside III itself, while further hydrolysis can produce mogroside II and mogrol .

Mechanism of Action

Comparison with Similar Compounds

Mogroside III is often compared with other mogrosides such as mogroside V and mogroside II:

Mogroside III is unique due to its balanced sweetness and health benefits, making it a versatile compound in both scientific research and industrial applications .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-hydroxy-6-[11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVIPFHNYCKOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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